N-(3-methoxyphenyl)-2-phenoxybenzamide
Description
N-(3-Methoxyphenyl)-2-phenoxybenzamide is a benzamide derivative featuring a methoxy-substituted phenyl group attached to the amide nitrogen and a phenoxy group at the ortho position of the benzamide core. This structural motif is associated with diverse biological activities, including antitumor, anti-inflammatory, and angiogenesis-inhibiting properties. Its mechanism of action often involves interactions with cellular targets such as tyrosine kinases or ion channels, though specific pathways require further elucidation .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-23-17-11-7-8-15(14-17)21-20(22)18-12-5-6-13-19(18)24-16-9-3-2-4-10-16/h2-14H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZYBLUTDZATFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202137 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-phenoxybenzamide typically involves the reaction of 3-methoxyaniline with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-2-phenoxybenzamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-phenoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-2-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(3-Methoxyphenyl)-4-Methyl-2-(2-Propyl-4-Pyridinyl)Thiazole-5-Carboxamide (Compound 3k)
- Structural Features: Incorporates a thiazole ring and pyridinyl group instead of the phenoxybenzamide core.
- Biological Activity : Demonstrated superior anti-angiogenic effects compared to Vandetanib in human umbilical vein endothelial cells (HUVECs), suppressing colony formation and migration at 30 mg/kg/day. SAR studies highlight the importance of the thiazole-pyridinyl moiety for potency .
- Key Difference: Replacement of the phenoxy group with a thiazole ring enhances binding to angiogenesis-related kinases.
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-Yl]-2-Phenoxybenzamide
- Structural Features: Retains the phenoxybenzamide core but substitutes the N-(3-methoxyphenyl) group with a thiazolyl-methylphenyl moiety.
- Biological Activity : Exhibited 129.23% activity in a high-content screening assay for plant growth modulation, suggesting divergent applications compared to the target compound’s antitumor focus .
- Key Difference : Thiazole substitution at the amide nitrogen shifts activity toward plant biology rather than mammalian targets.
N-(3-Methoxyphenyl)-7-(3-Phenylpropoxy)Quinolin-4-Amine
- Structural Features: Quinoline core with a 3-phenylpropoxy chain and N-(3-methoxyphenyl) group.
- Biological Activity : Potent antiproliferative agent (IC₅₀ = 2.56–3.67 µM against HCT-116, RKO, and HeLa cells) via ATG5-dependent autophagy pathways. Demonstrated in vivo tumor growth inhibition in mice .
- Key Difference: The quinoline scaffold directs activity toward autophagy pathways, unlike the benzamide-based target compound.
2-Hydroxy-N-(3-Methoxyphenyl)Benzamide
- Structural Features: Hydroxyl group replaces the phenoxy substituent on the benzamide core.
- Key Difference : Altered pharmacokinetics due to polarity changes.
N-(2-Fluorophenyl)-3-Methoxybenzamide
- Structural Features: Fluorine substitution at the phenyl ring’s ortho position instead of phenoxy.
Data Table: Comparative Analysis of Key Compounds
Mechanistic and Application Insights
- Anti-Angiogenic Compounds : Thiazole derivatives (e.g., Compound 3k) and the target benzamide show overlapping applications but differ in core structure-dependent kinase targeting .
- Antitumor Agents: Quinoline derivatives (e.g., N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine) leverage autophagy pathways, whereas benzamides may act via tyrosine kinase inhibition .
- Structural Flexibility: Substituents like phenoxy, hydroxy, or fluorine fine-tune electronic properties, solubility, and target selectivity, enabling tailored drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
